Methyl 2-formyl-3,5-dihydroxybenzoate
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Overview
Description
Methyl 2-formyl-3,5-dihydroxybenzoate is an organic compound with the molecular formula C9H8O5. It is a derivative of benzoic acid and is characterized by the presence of formyl and hydroxyl groups on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-formyl-3,5-dihydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3,5-dihydroxybenzoic acid with methanol in the presence of an acid catalyst, followed by formylation using a formylating agent such as formic acid or formic anhydride .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-formyl-3,5-dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 3,5-Dihydroxybenzoic acid.
Reduction: Methyl 2-hydroxymethyl-3,5-dihydroxybenzoate.
Substitution: Various ethers and esters depending on the substituent used.
Scientific Research Applications
Methyl 2-formyl-3,5-dihydroxybenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-formyl-3,5-dihydroxybenzoate involves its interaction with various molecular targets. The formyl group can undergo nucleophilic addition reactions, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-dihydroxybenzoate: Similar structure but lacks the formyl group.
Methyl 2-formylbenzoate: Similar structure but lacks the hydroxyl groups on the benzene ring
Uniqueness
Methyl 2-formyl-3,5-dihydroxybenzoate is unique due to the presence of both formyl and hydroxyl groups on the benzene ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H8O5 |
---|---|
Molecular Weight |
196.16 g/mol |
IUPAC Name |
methyl 2-formyl-3,5-dihydroxybenzoate |
InChI |
InChI=1S/C9H8O5/c1-14-9(13)6-2-5(11)3-8(12)7(6)4-10/h2-4,11-12H,1H3 |
InChI Key |
LOKLRMRSNQLRFN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)O)O)C=O |
Origin of Product |
United States |
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